molecular formula C22H25ClN4O2 B2713326 N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide CAS No. 1226442-99-4

N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide

Cat. No.: B2713326
CAS No.: 1226442-99-4
M. Wt: 412.92
InChI Key: RTKVMPROXXAGJR-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 3-methylbutylamino group at position 4 and a 4-chlorophenylmethyl moiety attached via an acetamide linker. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and kinase inhibitory effects .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(3-methylbutylamino)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-15(2)11-12-24-21-18-5-3-4-6-19(18)27(22(29)26-21)14-20(28)25-13-16-7-9-17(23)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVMPROXXAGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=O)N(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anticancer Potential

Quinazoline derivatives are often investigated for their anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the chlorophenyl and quinazoline moieties may enhance the compound's ability to interact with cellular targets associated with cancer progression .

CNS Activity

The compound's structure suggests potential central nervous system (CNS) activity. Compounds with similar structural features have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of quinazoline derivatives, including compounds structurally related to this compound. The results indicated that modifications at the chlorophenyl position significantly influenced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug development .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that quinazoline-based compounds could induce apoptosis in human cancer cells by activating caspase pathways. The introduction of substituents such as chlorophenyl was found to enhance cytotoxicity against breast and lung cancer cell lines .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s quinazolinone core differentiates it from simpler acetamides (e.g., ), enabling π-π stacking and hydrogen bonding with biological targets .
  • Compared to the 2,4-dichlorophenyl analog (), the target’s single chlorine substitution may reduce steric hindrance, enhancing binding flexibility.

Comparison with Analogous Syntheses :

  • The 2,4-dichlorophenyl analog () uses N,N′-carbonyldiimidazole for activation, whereas the target may employ carbodiimides like EDC .
  • Anti-inflammatory ethylamino derivatives () are synthesized via direct amine displacement, suggesting the target’s synthesis could follow similar steps with bulkier amines .

Table 2. Activity and Property Comparison

Compound Name Biological Activity LogP* Solubility (µg/mL) Key Findings Reference
Target Compound Not reported (predicted) ~3.5 ~20 (DMSO) High lipophilicity due to 3-methylbutyl group
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Anti-inflammatory (IC₅₀ = 12 µM) ~2.8 ~50 Superior to Diclofenac in vivo models
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide Anticonvulsant (ED₅₀ = 30 mg/kg) ~4.0 ~10 Enhanced activity vs. monosubstituted analogs
N-(4-Chlorophenyl)-N-(3-methylbutyl)acetamide Cytotoxicity (LC₅₀ = 15 µM) ~3.2 ~30 Moderate toxicity in Daphnia magna assays

Notes:

  • LogP: The target’s higher LogP (vs. ethylamino analog) suggests improved blood-brain barrier penetration but lower aqueous solubility .
  • Anti-inflammatory Potential: The ethylamino analog’s activity () implies the target’s 3-methylbutyl group may enhance duration of action via slower metabolism .
  • Cytotoxicity : Simple acetamides () show moderate toxicity, highlighting the need to evaluate the target’s safety profile.

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding: The quinazolinone core in analogs (e.g., ) adopts planar conformations, facilitating interactions with enzyme active sites. Hydrogen bonds between the amide NH and carbonyl oxygen (e.g., R₂²(10) motifs) stabilize dimeric structures .
  • Dihedral Angles : In dichlorophenyl analogs (), dihedral angles between aromatic rings range from 54.8° to 77.5°, influencing steric accessibility. The target’s 4-chlorophenyl group may adopt similar angles, optimizing target binding .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core linked to an acetamide moiety, which is known for its diverse biological activities. The presence of the chlorophenyl and methylbutyl groups may influence its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Quinazoline derivatives are also recognized for their enzyme inhibitory capabilities. Specifically, they have been studied as inhibitors of acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's . The compound's structure suggests it may interact with the active sites of these enzymes through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibitory Activity Reference
Acetylcholinesterase (AChE)Moderate to high inhibition
UreaseStrong inhibition

Case Studies

Several case studies have investigated the biological activities of related quinazoline derivatives:

  • Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
  • Neuroprotective Effects : Compounds with similar structures were evaluated for their neuroprotective effects in cellular models, demonstrating potential benefits in reducing oxidative stress and apoptosis.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Binding to active sites of enzymes such as AChE and urease.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

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